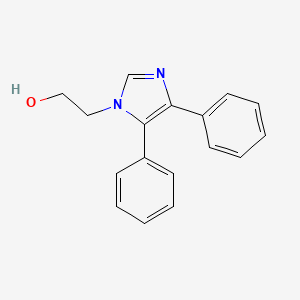
2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of two phenyl groups attached to the imidazole ring, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil with ammonium acetate and benzaldehyde in the presence of a catalyst to form the imidazole ring. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
化学反応の分析
Types of Reactions
2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenating agents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
科学的研究の応用
2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical or electronic properties.
作用機序
The mechanism of action of 2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity through hydrophobic interactions. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Another imidazole derivative with similar structural features but different functional groups.
2-(4,5-Diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol-based boron complexes: Compounds with boron atoms incorporated into the structure, exhibiting unique photophysical properties.
Uniqueness
2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
3945-79-7 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
2-(4,5-diphenylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C17H16N2O/c20-12-11-19-13-18-16(14-7-3-1-4-8-14)17(19)15-9-5-2-6-10-15/h1-10,13,20H,11-12H2 |
InChIキー |
UTNSECBPFCRGBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCO)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


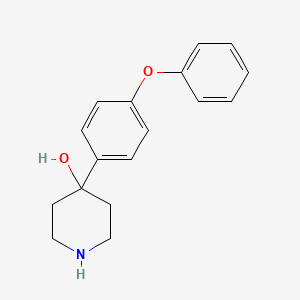
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B14127912.png)
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B14127920.png)
![(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B14127925.png)
![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)
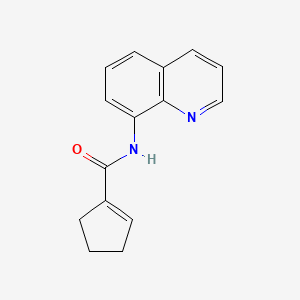
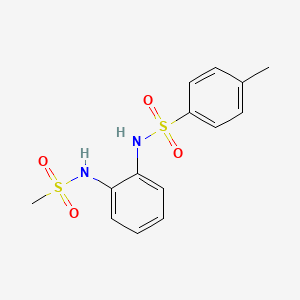
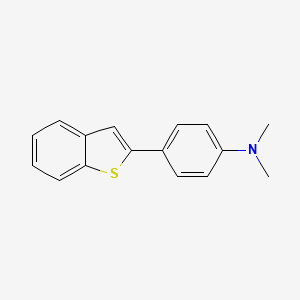
![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)


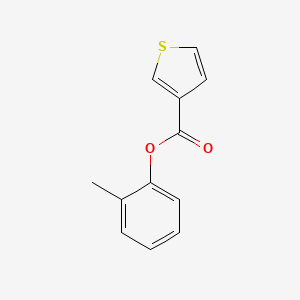
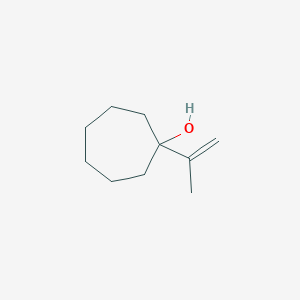
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)
